molecular formula C22H22N2O7S B14955117 2-Methyl-3-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}-1-benzofuran-5-yl acetate

2-Methyl-3-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}-1-benzofuran-5-yl acetate

Katalognummer: B14955117
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: YZQYKDURDXAWLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE is a complex organic compound with a unique structure that combines a benzofuran core with a morpholine sulfonyl phenyl carbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization. The morpholine sulfonyl phenyl carbamoyl group is then introduced through a series of nucleophilic substitution reactions. The final step involves the esterification of the benzofuran core with acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine sulfonyl phenyl carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-METHYL-3-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}-1-BENZOFURAN-5-YL ACETATE: shares similarities with other benzofuran derivatives and morpholine-containing compounds.

Uniqueness

  • The unique combination of a benzofuran core with a morpholine sulfonyl phenyl carbamoyl group gives this compound distinct chemical and biological properties, making it a valuable subject of study in various fields.

Eigenschaften

Molekularformel

C22H22N2O7S

Molekulargewicht

458.5 g/mol

IUPAC-Name

[2-methyl-3-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]-1-benzofuran-5-yl] acetate

InChI

InChI=1S/C22H22N2O7S/c1-14-21(19-13-17(31-15(2)25)5-8-20(19)30-14)22(26)23-16-3-6-18(7-4-16)32(27,28)24-9-11-29-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,23,26)

InChI-Schlüssel

YZQYKDURDXAWLI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.